molecular formula C16H15ClN2O5 B2412073 [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 522606-31-1

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

カタログ番号 B2412073
CAS番号: 522606-31-1
分子量: 350.76
InChIキー: DAWBPOWQQCVARB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, also known as DMCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DMCM is a potent antagonist of the GABA(A) receptor, which is the main inhibitory neurotransmitter in the brain. This compound has been extensively studied for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders.

作用機序

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate acts as a competitive antagonist of the GABA(A) receptor. This receptor is composed of five subunits, and this compound binds to the benzodiazepine site on the α subunit. This binding prevents the binding of GABA to the receptor, thereby reducing the inhibitory effects of GABA on neuronal activity. This results in increased excitability of neurons and can lead to the development of seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiogenic effects. It has also been shown to decrease the release of acetylcholine, which may contribute to its anticonvulsant effects. This compound has been shown to have a half-life of around 2-3 hours in humans and is metabolized by the liver.

実験室実験の利点と制限

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a potent and selective antagonist of the GABA(A) receptor, which makes it a useful tool for investigating the role of this receptor in neurological disorders. It has also been shown to be effective in animal models of anxiety and epilepsy. However, this compound has several limitations. It has a short half-life in humans, which makes it difficult to use in clinical studies. It also has a high potential for abuse and dependence, which limits its clinical use.

将来の方向性

There are several future directions for research on [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. One direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety, epilepsy, and other neurological disorders. Another direction is to develop new compounds that target the GABA(A) receptor with greater selectivity and efficacy. Finally, there is a need for further research on the biochemical and physiological effects of this compound to better understand its mechanism of action and potential side effects.
In conclusion, this compound is a potent antagonist of the GABA(A) receptor that has been extensively studied for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders. This compound has several advantages for lab experiments, but also has several limitations. Further research is needed to fully understand the potential therapeutic applications and side effects of this compound.

合成法

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized through a multi-step process starting from 3,5-dimethoxybenzoic acid. The first step involves the conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-chloropyridine-3-carboxylic acid to form the desired ester. The final step involves the conversion of the ester to the carbamate using methyl isocyanate. The overall yield of this process is around 30%.

科学的研究の応用

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively used in scientific research for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders. This compound has been shown to be a potent antagonist of the GABA(A) receptor, which is the main inhibitory neurotransmitter in the brain. This compound has been used in animal studies to investigate the role of GABA(A) receptors in anxiety and epilepsy. It has also been used in human studies to investigate the effects of GABA(A) receptor antagonists on anxiety and cognitive function.

特性

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-22-11-6-10(7-12(8-11)23-2)19-14(20)9-24-16(21)13-4-3-5-18-15(13)17/h3-8H,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWBPOWQQCVARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。